N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride
Description
N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride is a synthetic small-molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair. Structurally, it features a benzothiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine core, substituted with an isopropyl group and a 4-methylbenzamide side chain, and is formulated as a hydrochloride salt to enhance solubility . Preclinical studies demonstrate its potent APE1 inhibition (single-digit µM activity), synergistic enhancement of alkylating agents (e.g., temozolomide), and favorable pharmacokinetics, including high plasma and brain exposure in murine models .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-methylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS2.ClH/c1-15(2)28-13-12-18-21(14-28)31-25(27-23(29)17-10-8-16(3)9-11-17)22(18)24-26-19-6-4-5-7-20(19)30-24;/h4-11,15H,12-14H2,1-3H3,(H,27,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDHSJIFSTWYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C4=NC5=CC=CC=C5S4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity. They have been discussed in the context of their inhibitory effects against Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been known to interact with the targetDprE1 , a potent inhibitor with enhanced anti-tubercular activity.
Biochemical Pathways
Benzothiazole derivatives have been known to inhibit the growth ofMycobacterium tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Result of Action
Benzothiazole derivatives have been reported to exhibit potent cytotoxicity against various human cancer cell lines. This suggests that these compounds may induce cell death or inhibit cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues within the APE1 Inhibitor Class
The compound belongs to a series of benzothiazole-tetrahydrothienopyridine derivatives optimized for APE1 inhibition. Key structural variations among analogues include substitutions on the amide group and the central heterocyclic core, which influence potency and pharmacokinetics.
*Representative data extrapolated from structural-activity relationship (SAR) studies .
Key Findings :
- Amide Substituent : The 4-methylbenzamide group in the target compound confers superior APE1 inhibition (IC₅₀ = 3.2 µM) compared to acetamide (IC₅₀ = 5.8 µM), likely due to enhanced hydrophobic interactions with the enzyme’s active site .
- Hydrochloride Salt : The hydrochloride formulation improves aqueous solubility (>10 mg/mL) relative to free-base analogues (<2 mg/mL), correlating with higher bioavailability and brain exposure .
- Cytotoxicity Synergy : The target compound enhances temozolomide’s cytotoxicity by 2.5–3.0-fold in HeLa cells, outperforming analogues with bulkier substituents (e.g., 2-naphthamide), which exhibit reduced cell penetration .
Functional Comparison with Non-APE1 Inhibitors
While structurally distinct from pyridazine/isoxazole-based compounds (e.g., I-6230, I-6373 in ), the target compound shares a focus on heterocyclic cores for pharmacological activity. However, its APE1-specific mechanism differentiates it from these molecules, which primarily target kinases or inflammatory pathways .
Critical Analysis of Research Findings
- Strengths: The hydrochloride salt form addresses solubility limitations common in benzothiazole derivatives, enabling in vivo efficacy studies.
- Limitations: SAR data on enantioselectivity (6-isopropyl chirality) and off-target effects (e.g., kinase inhibition) remain unpublished.
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step reactions, starting with cyclization of benzo[d]thiazole derivatives and tetrahydrothieno[2,3-c]pyridine cores, followed by amidation and salt formation. Critical parameters include solvent choice (e.g., DMF or acetonitrile), temperature control (60–120°C), and stoichiometric ratios of precursors. For example, coupling the benzamide moiety requires anhydrous conditions to prevent hydrolysis. Post-synthetic purification via recrystallization or chromatography is essential to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity. Mass spectrometry (MS) verifies molecular weight, and X-ray crystallography resolves stereochemical details. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .
Q. How does structural variation in substituents (e.g., isopropyl vs. methyl groups) influence physicochemical properties?
Substituents like isopropyl enhance lipophilicity (logP), impacting solubility and membrane permeability. For instance, replacing methyl with isopropyl at position 6 increases steric bulk, potentially altering binding affinity to biological targets. Comparative data from analogs suggest a 0.5–1.0 log unit increase in logP with isopropyl substitution .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Variability may arise from differences in assay conditions (e.g., pH, serum content) or purity levels. To address this:
Q. How can computational methods enhance the design of derivatives with improved target specificity?
Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like kinases. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. Machine learning models trained on SAR data can prioritize substituents for synthesis .
Q. What are the stability challenges under physiological conditions, and how can formulation mitigate them?
The compound may hydrolyze in aqueous media (pH 7.4) due to labile amide bonds. Strategies include:
- Lyophilization with cyclodextrins to enhance shelf life.
- Prodrug approaches (e.g., ester prodrugs) to improve plasma stability.
- Real-time stability testing via accelerated degradation studies (40°C/75% RH) .
Q. How can reaction kinetics be analyzed to optimize large-scale synthesis?
Use Design of Experiments (DoE) to model factors like temperature, catalyst loading, and mixing rates. For example, a Central Composite Design (CCD) can identify optimal conditions for the amidation step, reducing side products. Reaction monitoring via in-situ FTIR or Raman spectroscopy enables real-time adjustments .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound’s bioactivity?
- Fragment-based screening: Replace substituents (e.g., benzothiazole with imidazole) and test activity.
- Alanine scanning mutagenesis: Identify critical residues in target proteins via site-directed mutagenesis.
- Pharmacophore mapping: Overlay active/inactive analogs to define essential structural motifs .
Q. How should toxicity and pharmacokinetics (PK) be assessed preclinically?
Q. What are the challenges in scaling up synthesis, and how can they be addressed?
Key issues include exothermic reactions during cyclization and poor solubility of intermediates. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
